molecular formula C25H26O4 B1261137 4''-Deoxyprenylterphenyllin

4''-Deoxyprenylterphenyllin

Cat. No. B1261137
M. Wt: 390.5 g/mol
InChI Key: DIKBTXNOKQJEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4''-Deoxyprenylterphenyllin is a natural product found in Aspergillus candidus with data available.

Scientific Research Applications

Cytotoxicity Studies

4'-Deoxyprenylterphenyllin has been identified as a novel cytotoxic substance isolated from a marine-derived fungus, Aspergillus candidus IF10. Studies have shown that it exhibits significant cytotoxic activity against human epidermoid carcinoma KB cells, indicating potential applications in cancer research and therapy (Wei et al., 2007).

Neuraminidase Inhibitory Activity

Research on p-terphenyl and diterpenoid metabolites from endophytic Aspergillus sp. YXf3 revealed compounds including 4'-Deoxyprenylterphenyllin demonstrating moderate neuraminidase inhibitory activity. Such activity is relevant in the context of viral infections, particularly those caused by influenza viruses (Guo et al., 2012).

properties

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxy-5-phenylphenol

InChI

InChI=1S/C25H26O4/c1-16(2)10-11-18-14-19(12-13-21(18)26)23-22(28-3)15-20(25(29-4)24(23)27)17-8-6-5-7-9-17/h5-10,12-15,26-27H,11H2,1-4H3

InChI Key

DIKBTXNOKQJEIK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C=C(C(=C2O)OC)C3=CC=CC=C3)OC)O)C

synonyms

4''-deoxyprenylterphenyllin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.